Home > Products > Screening Compounds P28837 > N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide
N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide -

N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

Catalog Number: EVT-5717054
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a potent tyrosine kinase inhibitor used for treating chronic myelogenous leukemia. [, ] It exhibits improved bioavailability when formulated with organic acids, enhancing its therapeutic efficacy. [, ]

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide (Imatinib)

Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of leukemia and gastrointestinal stromal tumors. [, , ] It acts by inhibiting the activity of specific tyrosine kinases, effectively blocking the growth of cancer cells. [, , ] Imatinib exists in various salt forms, including methanesulfonate, tartrate, succinate, and malonate, offering different physicochemical properties for pharmaceutical formulations. [, , ]

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is a dopamine D4 agonist developed for treating erectile dysfunction. [] This compound demonstrated superior oral bioavailability compared to similar arylpiperazine-based agonists, highlighting the impact of structural modifications on pharmacokinetic properties. []

N-benzyl-2-methoxy-5-propargyloxybenzoamides

Compound Description: This series of compounds exhibits herbicidal activity by targeting the plastoquinone biosynthesis pathway in plants. [] Specifically, these compounds interfere with carotenoid biosynthesis by blocking plastoquinone production, leading to a bleaching effect on newly grown leaves. []

N-〔2-(4-methyl)pyrimidinyl〕-2-Methylcarboxylate-benzyl sulfonylurea

Compound Description: This compound belongs to the sulfonylurea class, known for their herbicidal and pharmaceutical applications. [] The reported crystal structure provides valuable insights into its conformational properties and potential interactions with biological targets. []

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

Compound Description: This benzamide derivative is under investigation for its potential use in treating diseases associated with deregulated protein kinase activity. [, , ] It exhibits promising inhibitory activity against specific protein kinases, making it a candidate for further development as an anticancer agent. [, , ]

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound exists in both crystalline and hydrated forms and is primarily investigated for its potential use in crop protection formulations. [, ] Its specific mode of action and target site within plants remain to be fully elucidated. [, ]

N-[(2-Methyl-4,5-diphenyl-1H-pyrrole-3-carbonyl)oxy]benzamide

Compound Description: This benzamide derivative, synthesized from a spiro[isoxazole-4,3′-pyrrole] precursor, has been characterized using X-ray crystallography and computational methods to understand its conformational characteristics and potential biological properties. []

N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent and selective B/C RAF inhibitor designed to target RAS mutant cancers. [] Improving its solubility without compromising cellular potency was a key challenge during its development. []

Compound Description: Monosulfuron-ester is a highly potent sulfonylurea herbicide. [] Its sodium salt, characterized by X-ray diffraction, provides information about its molecular structure and coordination chemistry. []

(2S,3R)β-Methyl-2′,6′-dimethyltyrosine-L-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-L-Tic-OH]

Compound Description: (2S,3R)TMT-L-Tic-OH is a potent and selective δ-opioid receptor antagonist. [, ] It exhibits high affinity for the δ-opioid receptor and effectively attenuates deltorphin II-mediated antinociception in mice. [, ]

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-1)

Compound Description: This benzamide derivative is a neuroleptic drug that exhibits antipsychotic activity. [, ] Structural studies revealed the presence of four conformers in its crystalline forms due to the disordering of the pyrrolidine ring and benzyl group. []

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides

Compound Description: This series of benzamide derivatives shows potent gastrokinetic activity, potentially beneficial for treating gastrointestinal disorders. [] Structure-activity relationship studies revealed that substitutions at the 2-position of the benzamide ring significantly influence their potency. []

N-(cyclohexylmethyl)-5-(((cyclohexylmethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (4d)

Compound Description: 4d is a potent autophagy inhibitor that has been shown to enhance the chemosensitivity of vincristine in vincristine-resistant esophageal cancer cells. [] Mechanistically, 4d is thought to inhibit autophagy by binding to p62-zz. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. [] Its development involved the exploration of fluorinated amide substituents to optimize its activity and pharmacokinetic properties. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent with a high ratio of antistereotypic activity to cataleptogenicity compared to other antipsychotics like haloperidol. [, ]

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: These two benzamide derivatives, isolated from Swinglea glutinosa, exhibit moderate non-selective cytotoxic activity against various cancer cell lines. [] Their potential as lead compounds for anticancer drug development is under investigation. []

Compound Description: 5f and 5o are novel pyrimidine derivatives exhibiting potent antifungal activity, particularly against Phomopsis sp. [] Their efficacy is attributed to the presence of the amide moiety and specific substitutions on the pyrimidine ring. []

N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide (4a) and N-((5-chlorobenzo[b]thiophen-3-yl)methyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5trimethoxyphenyl)acetamide (4n)

Compound Description: These novel coumarin derivatives exhibit promising anticancer activity against several human cancer cell lines. [] Their potent inhibitory effects on tumor cell growth make them attractive candidates for further development as anticancer agents. []

Properties

Product Name

N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

IUPAC Name

N-benzyl-3-(4-methylpyrimidin-2-yl)oxybenzamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-14-10-11-20-19(22-14)24-17-9-5-8-16(12-17)18(23)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)

InChI Key

FEQWKPPLFQDSQP-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.